Benzenamine, 4-(3-ethyl-4-methyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is an aromatic compound with the molecular formula C12H14N2O It features an aniline moiety substituted with a 3-ethyl-4-methylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The aniline moiety is then introduced through nucleophilic substitution reactions. Common catalysts used in these reactions include copper (I) and ruthenium (II) compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen atoms onto the aromatic ring .
Scientific Research Applications
4-(3-Ethyl-4-methylisoxazol-5-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 4-(3-Ethyl-4-methylisoxazol-5-yl)phenol
- 4-(3-Ethyl-4-methylisoxazol-5-yl)benzoic acid
- 4-(3-Ethyl-4-methylisoxazol-5-yl)benzaldehyde
Comparison: 4-(3-Ethyl-4-methylisoxazol-5-yl)aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the phenol derivative may exhibit different solubility and reactivity profiles, while the benzoic acid and benzaldehyde derivatives may have different applications in synthesis and materials science .
Properties
CAS No. |
174152-43-3 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(3-ethyl-4-methyl-1,2-oxazol-5-yl)aniline |
InChI |
InChI=1S/C12H14N2O/c1-3-11-8(2)12(15-14-11)9-4-6-10(13)7-5-9/h4-7H,3,13H2,1-2H3 |
InChI Key |
ADQKFUWYGHRMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.